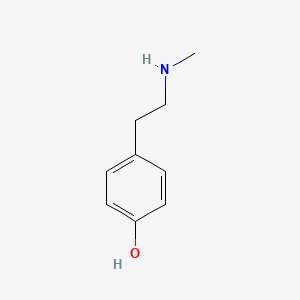

N-Methyltyramine

概要

説明

N-メチルチロシン (塩酸塩) は、4-ヒドロキシ-N-メチルフェネチルアミン塩酸塩としても知られており、天然に存在するフェネチルアミンアルカロイドです。ビターオレンジや大麦などの様々な植物に含まれています。 この化合物は、よく知られた生体アミンであるチロシンの誘導体であり、多くの薬理学的特性を共有しています .

準備方法

合成経路と反応条件

N-メチルチロシン (塩酸塩) は、チロシンのN-メチル化によって合成することができます。一般的な方法の1つは、パラジウムカーボン (Pd/C) 触媒、濃塩酸、水を水素化槽中で使用する方法です。反応は、水素雰囲気下、室温で行われます。 反応後、生成物をろ過し、減圧下で濃縮し、エタノールから再結晶させて純粋なN-メチルチロシン (塩酸塩) を得ます .

工業生産方法

N-メチルチロシン (塩酸塩) の工業生産は、通常、上記の方法を用いた大規模合成により行われます。 この方法は、植物からの抽出よりも効率的で費用対効果が高いため、好まれています .

化学反応の分析

反応の種類

N-メチルチロシン (塩酸塩) は、次のような様々な化学反応を起こします。

酸化: 対応するキノンを生成するために酸化することができます。

還元: 還元反応により、親アミンであるチロシンに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) などの還元剤が使用されます。

生成される主な生成物

酸化: キノンやその他の酸化誘導体。

還元: チロシン。

置換: 様々な置換フェネチルアミン.

科学的研究の応用

Pharmacological Properties

1. Adrenergic Activity

N-Methyltyramine exhibits significant interaction with adrenergic receptors. Research indicates that it functions as an α-adrenoreceptor antagonist, which means it can inhibit the action of neurotransmitters that typically stimulate these receptors. This property has implications for its use in managing conditions related to adrenergic overactivity, such as hypertension and anxiety disorders .

2. Effects on Gastrin Release

This compound has been identified as a potent stimulant of gastrin release, particularly noted in studies involving beer consumption. Gastrin is a hormone that stimulates gastric acid secretion, enhancing digestion. In animal studies, NMT demonstrated an ability to increase gastrin levels significantly, suggesting potential applications in digestive health and appetite stimulation .

3. Lipolytic and Antilipolytic Effects

The compound has shown both lipolytic (fat breakdown) and antilipolytic (fat preservation) effects in various studies. While it appears to inhibit lipolysis in human adipocytes at certain concentrations, it also interacts with insulin pathways to enhance glucose uptake, indicating a complex role in metabolic regulation . This duality suggests that NMT may not be suitable for weight loss supplements due to its appetite-enhancing properties.

Nutritional Applications

1. Dietary Supplements

Given its role in stimulating digestion and enhancing nutrient absorption, this compound has been considered for inclusion in dietary supplements aimed at improving digestive health. However, due to its potential to increase appetite and inhibit fat breakdown, caution is advised when formulating weight management products .

2. Natural Sources

This compound is present in several plants, including bitter orange (Citrus aurantium), which is commonly used in traditional medicine and dietary supplements. Its natural occurrence raises interest in its extraction for use in herbal formulations aimed at enhancing gastrointestinal function and overall vitality .

Case Study 1: Gastrin Release Stimulation

A study conducted on rats demonstrated that this compound significantly increased gastrin release when administered at doses comparable to those found in beer consumption. This finding highlights its potential utility in enhancing digestive processes and could inform future research on dietary strategies for improving gut health .

Case Study 2: Adrenergic Modulation

In a controlled experiment involving mice, this compound was shown to relax intestinal smooth muscle and inhibit propulsion within the small intestine. These results suggest therapeutic potential for managing gastrointestinal motility disorders through adrenergic modulation .

Comparative Data Table

| Property | This compound | Tyramine | Hordenine |

|---|---|---|---|

| Gastrin Release Stimulation | High | Moderate | Moderate |

| Adrenergic Activity | Antagonist | Agonist | Agonist |

| Lipolytic Effect | Inhibitory | Promotes | Promotes |

| Digestive Enhancement | Significant | Moderate | Low |

作用機序

N-メチルチロシン (塩酸塩) は、主にアドレナリン受容体を介して作用を発揮します。α-アドレナリン受容体拮抗薬として作用し、脂肪の分解 (脂肪分解) を阻害し、カテコールアミンの放出を促進します。 これにより、食欲が増加し、消化が促進されます .

類似化合物の比較

類似化合物

チロシン: 天然に存在する微量アミンである親化合物。

N,N-ジメチルチロシン (ホルデニン): チロシンの別のメチル化誘導体。

N,N,N-トリメチルチロシン (カンディシン): さらにメチル化された誘導体

独自性

N-メチルチロシン (塩酸塩) は、特定のアドレナリン受容体活性と、脂肪分解を阻害しながら食欲を刺激する能力により、独特です。 これにより、異なる薬理学的プロファイルを有するチロシンやホルデニンなどの他の類似化合物とは異なっています .

類似化合物との比較

Similar Compounds

Tyramine: The parent compound, which is a naturally occurring trace amine.

N,N-dimethyltyramine (Hordenine): Another methylated derivative of tyramine.

N,N,N-trimethyltyramine (Candicine): A further methylated derivative

Uniqueness

N-methyl Tyramine (hydrochloride) is unique due to its specific adrenergic receptor activity and its ability to inhibit lipolysis while stimulating appetite. This makes it distinct from other similar compounds like tyramine and hordenine, which have different pharmacological profiles .

生物活性

N-Methyltyramine (NMT) is a protoalkaloid that has garnered attention for its potential biological activities, particularly in metabolic regulation and its interaction with various receptors. This article delves into the biological activity of NMT, summarizing research findings, case studies, and relevant data tables.

Overview of this compound

NMT is a derivative of tyramine, commonly found in various plant species and certain fermented foods. It is structurally similar to catecholamines and is believed to exhibit adrenergic activity. Its potential applications range from weight loss to athletic performance enhancement, although scientific evidence supporting these uses remains limited .

NMT interacts primarily with monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO), influencing metabolic pathways:

- Monoamine Oxidase Interaction : NMT acts as a competitive substrate for MAO, similar to tyramine and serotonin. This interaction suggests that NMT may facilitate glucose transport by promoting the translocation of glucose transporters to the plasma membrane through hydrogen peroxide production .

- Adrenergic Receptor Agonism : NMT exhibits agonistic properties at adrenergic receptors, particularly α2-adrenergic receptors, which are implicated in antilipolytic effects in adipose tissue .

Lipolytic and Antilipolytic Properties

Research has demonstrated that NMT has dual effects on fat metabolism:

- Lipolytic Effects : NMT can stimulate lipolysis under certain conditions, potentially aiding in fat mobilization.

- Antilipolytic Effects : Conversely, it may inhibit lipolysis via α2-adrenergic receptor activation, which could be more pronounced than insulin's effects .

Study on Human Adipose Tissue

A study investigated the effects of NMT on human adipose tissue (hAT) using microdialysis techniques. The findings indicated that:

- NMT significantly inhibited lipolysis when administered directly to hAT.

- The compound's effects were attributed to its capacity to release norepinephrine and its interaction with adrenergic receptors .

Pharmacological Review

A pharmacological review highlighted the receptor binding characteristics of NMT, noting that it functions similarly to other phenethylamines in modulating metabolic processes. The review emphasized the need for further studies to clarify its role in metabolic dysregulation associated with obesity and diabetes .

Table 1: Summary of Biological Activities of this compound

Safety and Side Effects

While NMT shows promise for various applications, its safety profile is not well-established. Concerns include:

- Increased Blood Pressure : NMT may exacerbate hypertension, particularly when combined with other stimulants or antihypertensive medications .

- Lack of Clinical Evidence : Despite its popularity in supplements for weight loss and performance enhancement, robust clinical evidence supporting these claims is lacking .

特性

IUPAC Name |

4-[2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVZFRBSCNEKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13062-76-5 (hydrochloride) | |

| Record name | Methyl-4-tyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60190496 | |

| Record name | Methyl-4-tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methyltyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

370-98-9 | |

| Record name | N-Methyltyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-4-tyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyltyramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl-4-tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[2-(methylamino)ethyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLTYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3S4E2F7TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methyltyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。